![molecular formula C8H11N3 B3310064 2-(Pyrrolidin-3-YL)pyrimidine CAS No. 944900-11-2](/img/structure/B3310064.png)
2-(Pyrrolidin-3-YL)pyrimidine
Overview
Description
The compound “2-(Pyrrolidin-3-YL)pyrimidine” is a nitrogen-containing heterocycle . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones and 3-iodopyrroles involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .Safety and Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . Therefore, “2-(Pyrrolidin-3-YL)pyrimidine” and its derivatives could be of interest in future drug discovery and development efforts.
properties
IUPAC Name |
2-pyrrolidin-3-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-10-8(11-4-1)7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULOUDNRALULV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-YL)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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